(1H-indol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
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Overview
Description
(1H-indol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a synthetic compound that features an indole ring and a piperazine moiety The indole ring is a common structure in many biologically active molecules, while the piperazine ring is often found in pharmaceuticals due to its ability to enhance the bioavailability and stability of drugs
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-indol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone typically involves the reaction of an indole derivative with a piperazine derivative under specific conditions. One common method includes:
Starting Materials: Indole-2-carboxylic acid and 4-(methylsulfonyl)piperazine.
Reaction Conditions: The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Procedure: The indole-2-carboxylic acid is first activated by the coupling agent, followed by the addition of 4-(methylsulfonyl)piperazine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: (1H-indol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of the methanone moiety.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
(1H-indol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1H-indol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The piperazine moiety enhances the compound’s stability and bioavailability, allowing it to exert its effects more efficiently. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Indole-3-carbinol: Another indole derivative with anticancer properties.
4-(Methylsulfonyl)piperazine: A simpler piperazine derivative used in various pharmaceuticals.
Indole-2-carboxylic acid: A precursor in the synthesis of many indole derivatives.
Uniqueness: (1H-indol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is unique due to the combination of the indole and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for enhanced interactions with biological targets and improved pharmacokinetic properties compared to simpler indole or piperazine derivatives.
Properties
IUPAC Name |
1H-indol-2-yl-(4-methylsulfonylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-21(19,20)17-8-6-16(7-9-17)14(18)13-10-11-4-2-3-5-12(11)15-13/h2-5,10,15H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYRZMOQEMFHOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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